6-Ethoxyphenazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxyphenazine-1-carboxylic acid is a member of the phenazine family, characterized by its phenazine core substituted with an ethoxy group at position 6 and a carboxylic acid group at position 1. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyphenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-ethoxybenzoic acid: This reaction forms the phenazine core with the ethoxy group at position 6.
Oxidative cyclization: The intermediate undergoes oxidative cyclization to form the phenazine ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidized derivatives: Phenazine-1,6-dicarboxylic acid.
Reduced derivatives: 6-ethoxyphenazine.
Substituted derivatives: Various phenazine derivatives with different functional groups at position 6.
Wissenschaftliche Forschungsanwendungen
6-Ethoxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, leading to cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phenazine-1-carboxylic acid: Lacks the ethoxy group at position 6 but shares similar biological activities.
6-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxy group instead of an ethoxy group at position 6, exhibiting different solubility and reactivity properties.
Phenazine-1,6-dicarboxylic acid: Contains an additional carboxylic acid group at position 6, leading to different chemical and biological properties.
Uniqueness: 6-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62256-27-3 |
---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
6-ethoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-10-6-3-5-9(15(18)19)13(10)16-11/h3-8H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
NUFMPFBBLCIUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.